molecular formula C7H4ClNO3S B096786 Benzo[d]isoxazole-5-sulfonyl chloride CAS No. 16331-62-7

Benzo[d]isoxazole-5-sulfonyl chloride

Cat. No. B096786
CAS RN: 16331-62-7
M. Wt: 217.63 g/mol
InChI Key: VOTYKHCJXKHHEQ-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-5-sulfonyl chloride is a chemical compound that is part of the benzisoxazole derivatives family. These compounds have been studied for various applications, including their potential anticonvulsant and antimycobacterial activities. The sulfonyl chloride group is a common functional group in organic chemistry that is often used for further chemical modifications due to its reactivity.

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives has been explored in several studies. For instance, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were synthesized from 3-(bromomethyl)-1,2-benzisoxazole through a reaction with sodium bisulfite followed by chlorination and amination . Additionally, a series of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues were synthesized and characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives can be complex, and their characterization often involves advanced spectroscopic techniques. For example, the structure of a Schiff base containing an isoxazole moiety was elucidated using NMR, UV-VIS, IR spectroscopy, and X-ray crystallography . These techniques help in determining the conformation and the interactions within the molecule, which are crucial for understanding its reactivity and biological activity.

Chemical Reactions Analysis

Benzo[d]isoxazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The sulfonyl chloride group, in particular, is known for its ability to participate in sulfonylation reactions. A study demonstrated the use of sulfonyl chloride as a sulfonylation reagent in a visible-light-driven sulfonylation/cyclization reaction to produce sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives are influenced by their molecular structure. These properties are important for the compound's reactivity, stability, and suitability for various applications. For example, the introduction of a halogen atom to the benzisoxazole ring was found to increase both activity and neurotoxicity, while the substitution of a sulfamoyl group caused decreased activity . The antimycobacterial activity of various benzo[d]isoxazole derivatives was also evaluated, with some compounds showing promising activity against Mycobacterium tuberculosis .

Scientific Research Applications

Chemical Synthesis and Transformations

Benzo[d]isoxazole-5-sulfonyl chloride has been studied for its utility in chemical synthesis, particularly in the development of novel reagents for constructing bioactive compounds. Lebed' et al. (2017) explored the synthesis and transformations of 5-isoxazolylsulfonyl chlorides, revealing a method for generating a variety of isoxazole-5-sulfonylchlorides. This work underscores the potential of benzo[d]isoxazole-5-sulfonyl chloride in facilitating the construction of compounds with prospective bioactive properties Lebed' et al., 2017.

Cycloaddition Reactions

Xu et al. (2018) demonstrated the use of benzo[d]isoxazoles in gold-catalyzed cycloaddition reactions with ynamides or propargyl esters, leading to the formation of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This study highlights the role of benzo[d]isoxazole derivatives as nucleophiles in generating complex cyclic structures, offering a chemoselective route to diversify organic synthesis Xu et al., 2018.

Antimicrobial Activity

Research into the antimicrobial properties of benzo[d]isoxazole derivatives has yielded promising results. Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridine derivatives from 3-aminoisoxazolo[5,4-b]pyridine and various aryl sulfonic chlorides, including benzo[d]isoxazole-5-sulfonyl chloride derivatives. Some of these compounds exhibited antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, showcasing the potential of benzo[d]isoxazole-5-sulfonyl chloride in the development of new antibacterial agents Poręba et al., 2015.

Enzyme Inhibition

Another area of interest is the development of enzyme inhibitors. Altug et al. (2017) reported on the synthesis of isoxazole-containing sulfonamides with potent inhibitory properties against carbonic anhydrase II and VII. This study demonstrates the utility of benzo[d]isoxazole-5-sulfonyl chloride in creating molecules with significant bioactivity, specifically targeting enzymes related to glaucoma and neuropathic pain Altug et al., 2017.

Safety And Hazards

Benzo[d]isoxazole-5-sulfonyl chloride is classified as a dangerous substance. It has hazard statements H302, H314, and H332 . In case of eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes, and obtain medical attention .

Future Directions

Isoxazole, including Benzo[d]isoxazole-5-sulfonyl chloride, is a significant moiety in drug discovery . Given its enormous significance, it is imperative to develop new eco-friendly synthetic strategies . The main directions and recent trends in the synthesis of isoxazoles include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

properties

IUPAC Name

1,2-benzoxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTYKHCJXKHHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569306
Record name 1,2-Benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isoxazole-5-sulfonyl chloride

CAS RN

16331-62-7
Record name 1,2-Benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazole-5-sulfonyl chloride
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